magnesium;undecane;bromide
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Overview
Description
Magnesium undecane bromide is an organometallic compound that combines magnesium, undecane, and bromide. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. The presence of magnesium in the compound makes it highly reactive, allowing it to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium undecane bromide can be synthesized through the reaction of magnesium with undecane bromide in an anhydrous ether solvent. The reaction typically involves the following steps:
Activation of Magnesium: Magnesium turnings are activated by adding a small amount of iodine or 1,2-dibromoethane.
Reaction with Undecane Bromide: The activated magnesium is then reacted with undecane bromide in dry diethyl ether under an inert atmosphere, usually nitrogen or argon. .
Industrial Production Methods
Industrial production of magnesium undecane bromide follows similar principles but on a larger scale. The process involves:
Large-Scale Activation: Using larger quantities of magnesium and activators.
Continuous Reaction: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity magnesium undecane bromide.
Chemical Reactions Analysis
Types of Reactions
Magnesium undecane bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) are typically used.
Temperature: Reactions are often carried out at low temperatures to control reactivity
Major Products
Alcohols: Formed from reactions with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with alkyl halides
Scientific Research Applications
Magnesium undecane bromide has diverse applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Plays a role in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity .
Mechanism of Action
The mechanism of action of magnesium undecane bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Magnesium Bromide: Used as a catalyst in organic synthesis.
Magnesium Chloride: Commonly used in industrial applications.
Magnesium Iodide: Similar reactivity but different solubility properties .
Uniqueness
Magnesium undecane bromide is unique due to its specific reactivity profile, which allows it to participate in a wide range of organic transformations. Its long alkyl chain (undecane) provides additional steric effects, influencing the outcome of reactions compared to shorter-chain analogs .
Properties
IUPAC Name |
magnesium;undecane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23.BrH.Mg/c1-3-5-7-9-11-10-8-6-4-2;;/h1,3-11H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSODDZZHKPPOK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[CH2-].[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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